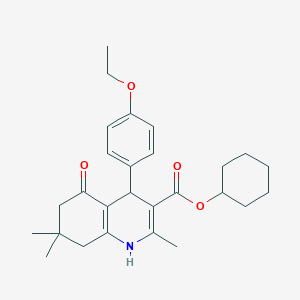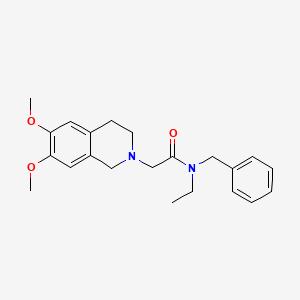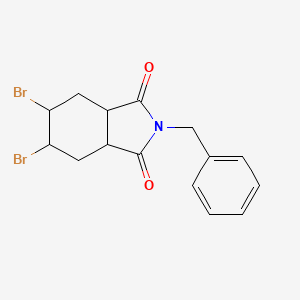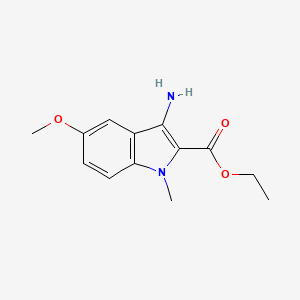![molecular formula C21H20N4O3S2 B12494771 N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12494771.png)
N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({4-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-({4-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Der Prozess beginnt häufig mit der Acylierung von Piperazin mit Thiophen-2-carbonylchlorid, gefolgt von der Kupplung des resultierenden Zwischenprodukts mit 4-Aminophenylisothiocyanat. Der letzte Schritt beinhaltet die Reaktion dieses Zwischenprodukts mit Furan-2-carbonsäure unter spezifischen Bedingungen, um die Zielverbindung zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, wobei optimierte Reaktionsbedingungen und Katalysatoren verwendet werden, um Ausbeute und Reinheit zu verbessern. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann den Produktionsprozess weiter optimieren und so Konsistenz und Skalierbarkeit gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-({4-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Carbonylgruppen können zu Alkoholen oder Aminen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel werden in der Regel Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation des Thiophenrings Thiophensulfoxid ergeben, während die Reduktion der Carbonylgruppen die entsprechenden Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-({4-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihr Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht, der verschiedene biologische Pfade beeinflusst.
Medizin: Es wird geforscht, um sein Potenzial als Therapeutikum zur Behandlung von Krankheiten wie Krebs, neurodegenerativen Erkrankungen und Infektionen zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-({4-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann an das aktive Zentrum eines Enzyms binden und dessen Aktivität hemmen, oder sie kann die Rezeptorfunktion modulieren, indem sie als Agonist oder Antagonist wirkt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid
- N-{4-[4-(4-Bromphenyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid
- N-{4-[4-(2-Chlorphenyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid
Einzigartigkeit
N-({4-[4-(Thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamid zeichnet sich durch seine einzigartige Kombination von funktionellen Gruppen aus, die ihm spezifische chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein des Thiophenrings erhöht sein Potenzial für elektronische Wechselwirkungen und biologische Aktivität, was ihn von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C21H20N4O3S2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N4O3S2/c26-19(17-3-1-13-28-17)23-21(29)22-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(27)18-4-2-14-30-18/h1-8,13-14H,9-12H2,(H2,22,23,26,29) |
InChI-Schlüssel |
SGXUTVLCFHZTAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)


![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12494739.png)

![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)

![3-(4-chlorophenyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12494755.png)
![4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12494762.png)
![tert-butyl (1-{[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B12494764.png)

![{2-[3-(3,4-Dimethoxyphenyl)-6,8-dimethoxy-1-oxo-1,2,3,4,9,10-hexahydroacridin-9-yl]phenoxy}acetic acid](/img/structure/B12494769.png)
